molecular formula C8H8BrN3S B15324407 5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide

5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide

Cat. No.: B15324407
M. Wt: 258.14 g/mol
InChI Key: VNGRJGAYDBDVPS-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound consists of a thiazole core (a five-membered ring with sulfur and nitrogen atoms) substituted at position 5 with a pyridin-4-yl group and at position 2 with an amine. The hydrobromide salt form enhances solubility in polar solvents due to ionic interactions .

For example, thiazole derivatives are often synthesized via condensation of thiourea with α-haloketones or via Mannich reactions using paraformaldehyde and amines in acetic acid .

Applications:
Thiazole derivatives are widely explored for their biological activities, including kinase inhibition and cytotoxicity . The pyridine moiety may enhance binding to biological targets, such as enzymes or receptors, due to its aromatic nitrogen acting as a hydrogen bond acceptor.

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

5-pyridin-4-yl-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C8H7N3S.BrH/c9-8-11-5-7(12-8)6-1-3-10-4-2-6;/h1-5H,(H2,9,11);1H

InChI Key

VNGRJGAYDBDVPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(S2)N.Br

Origin of Product

United States

Preparation Methods

Classical Ethanol Reflux Method

The most widely reported method involves the reaction of 4-(bromoacetyl)pyridine hydrobromide with thiourea in ethanol under reflux. In a representative procedure, equimolar quantities of 4-(bromoacetyl)pyridine hydrobromide (2.21 g, 7.90 mmol) and thiourea (0.60 g, 7.90 mmol) in anhydrous ethanol (10 mL) were refluxed for 2 hours. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoacetyl group, followed by cyclization to form the thiazole ring. Workup involves cooling the mixture, filtering the precipitated hydrobromide salt, and drying under vacuum. This method typically yields 71–95% of the target compound, depending on purification protocols.

Table 1: Yield Variations in Ethanol Reflux Syntheses

Precursor Quantity Thiourea Equivalence Reaction Time Yield Source
2.21 g (7.90 mmol) 1.0 eq 2 h 71%
2.54 g (9.06 mmol) 1.0 eq 2 h 95%
2.16 g (7.73 mmol) 1.0 eq 2 h 95%

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A mixture of 4-(bromoacetyl)pyridine hydrobromide (2.54 g, 9.06 mmol) and thiourea (0.69 g, 9.06 mmol) in ethanol subjected to 100°C for 30 minutes under microwave conditions achieved 95% yield. The accelerated kinetics are attributed to uniform heating and reduced side reactions, making this method preferable for high-throughput applications.

Alternative Solvent Systems and Bases

Potassium Carbonate-Mediated Synthesis in Ethanol

Incorporating potassium carbonate as a base improves reaction homogeneity. A protocol using 2-bromo-1-pyridin-3-ylethanone hydrobromide (10 g, 35.58 mmol), thiourea (2.98 g, 39.21 mmol), and K₂CO₃ (9.83 g, 71.16 mmol) in ethanol (100 mL) under reflux for 5 hours yielded 98% product. The base neutralizes HBr generated in situ, shifting the equilibrium toward product formation.

Aqueous Workup and Salt Formation

Post-reaction processing critically influences purity. After reflux, adding saturated NaHCO₃ (150 mL) to the reaction mixture precipitates the free base, which is filtered and dried. For hydrobromide salt formation, the free base is dissolved in minimal water and treated with HBr gas or concentrated hydrobromic acid, followed by recrystallization from ethanol-diethyl ether.

Functionalization and Derivatization Strategies

Acetylation with Chloroacetyl Chloride

N-Functionalization of 4-(pyridin-4-yl)thiazol-2-amine was achieved using chloroacetyl chloride in dioxane under reflux. A solution of the amine (3.64 g, 0.02 mol) and chloroacetyl chloride (3.39 g, 0.03 mol) in dioxane yielded 2-chloro-N-(4-pyridin-4-yl-thiazol-2-yl)acetamide (85%) after 12 hours. The reaction requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

Microwave-Enhanced Amide Coupling

Microwave-assisted coupling with carboxylic acids using N-(1-methanesulfonyl)benzotriazole (MSB) and triethylamine in THF at 160°C for 10 minutes produced derivatives like methanesulfonic acid 3-[(4-pyridin-4-yl-thiazol-2-ylcarbamoyl)-methyl]-phenyl ester (65% yield). This method exemplifies the versatility of the 2-amine group for constructing diverse pharmacophores.

Purification and Characterization

Recrystallization Techniques

Crude hydrobromide salt is purified via recrystallization from ethanol-water mixtures. A typical procedure involves dissolving the salt in warm water (500 mL), adding 7% NH₄OH (800 mL), and cooling to 4°C to precipitate the free base, which is then converted back to the hydrobromide salt.

Spectroscopic Characterization

1H NMR (DMSO-d6) of the hydrobromide salt exhibits signals at δ 8.53 (d, 2H, pyridyl H-2/H-6), 7.71 (d, 2H, pyridyl H-3/H-5), 7.38 (s, 1H, thiazole H-5), and 7.16 (br, 2H, NH₂). LC-MS analysis confirms the molecular ion peak at m/z 176 [M–H]⁻.

Comparative Analysis of Methodologies

Table 2: Key Advantages and Limitations of Synthesis Methods

Method Conditions Yield Time Scalability
Ethanol Reflux 78°C, 2 h 71–95% Moderate High
Microwave-Assisted 100°C, 0.5 h 95% Low Medium
K₂CO₃-Mediated Reflux, 5 h 98% High High
Chloroacetylation Dioxane, 12 h 85% High Low

Mechanistic Insights and Side Reactions

The cyclocondensation mechanism proceeds through a thioimidate intermediate, which undergoes intramolecular cyclization upon deprotonation. Competing hydrolysis of the bromoacetyl precursor to pyridylacetic acid is minimized by maintaining anhydrous conditions. Side products, such as disulfide byproducts, are rarely observed due to the stoichiometric use of thiourea.

Industrial-Scale Considerations

For kilogram-scale production, the ethanol reflux method is preferred due to its simplicity and compatibility with standard reactor setups. Implementing continuous flow chemistry could further enhance throughput, though no published studies have yet explored this adaptation.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or alkoxylated thiazole derivatives

Scientific Research Applications

5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it can interfere with cellular pathways by binding to specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Heterocycle Substituents Salt Form Key Structural Notes (Dihedral Angles, H-Bonding)
5-(Pyridin-4-yl)-1,3-thiazol-2-amine HBr Thiazole Pyridin-4-yl (C5), NH2 (C2) Hydrobromide Ionic solubility; likely N–H···Br interactions
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine Thiadiazole Pyridin-4-yl (C5), NH2 (C2) Free base Dihedral angles: 18.2° (molecule A), 30.3° (B)
5-(4-Fluorophenyl)-4-(4-pyridyl)-oxazol-2-amine Oxazole 4-Fluorophenyl (C5), pyridin-4-yl (C4) Free base Dihedral angles: 35.7° (oxazole/fluorophenyl), 30.0° (oxazole/pyridine)
4-(4-Methylphenyl)-1,3-thiazol-2-amine HBr Thiazole 4-Methylphenyl (C4), NH2 (C2) Hydrobromide Similar solubility profile to target compound

Key Observations :

  • Heterocycle Core : Thiazole (S, N) vs. thiadiazole (two N, S) vs. oxazole (O, N). Thiadiazoles and oxazoles exhibit different electronic properties, affecting reactivity and binding affinity.
  • Substituents : Pyridinyl groups enhance aromatic stacking and hydrogen bonding, while fluorophenyl groups introduce hydrophobicity and electron-withdrawing effects .
  • Salt Forms : Hydrobromide salts (e.g., target compound) improve aqueous solubility compared to free bases .

Key Observations :

  • Thiadiazoles and oxazoles often require harsher conditions (e.g., concentrated H2SO4 or microwave heating) compared to thiazoles .
  • Hydrobromide salts are typically formed by treating the free base with HBr in a polar solvent .

Physicochemical Properties

  • Solubility: Hydrobromide salts (e.g., target compound) exhibit higher solubility in water and ethanol compared to free bases .
  • Melting Points : Thiazole derivatives generally have melting points between 150–250°C, depending on substituents. For example, 5-bromo-1,3-thiazol-2-amine HBr has a reported melting point of ~200°C .
  • Crystal Packing : Pyridinyl-thiazole derivatives form hydrogen-bonded networks (N–H···N or N–H···Br) that stabilize the crystal lattice .

Q & A

Q. Key Parameters :

  • Temperature : Reflux conditions (70–80°C) enhance cyclization efficiency.
  • Solvent polarity : Ethanol or acetone improves crystallinity .
  • Acid catalysis : Concentrated H₂SO₄ accelerates cyclization but may require neutralization for salt formation .

How do crystallographic data inform the structural and electronic properties of this compound?

Basic Question
X-ray crystallography reveals critical structural features:

  • Dihedral angles : The pyridinyl and thiazole rings exhibit dihedral angles of 18.2°–36.8°, influencing π-π stacking and intermolecular interactions .
  • Hydrogen bonding : N–H⋯N bonds stabilize the crystal lattice, with bond lengths ~2.8–3.0 Å .
  • Puckering parameters : In related thiazole-pyrrolidine hybrids, envelope conformations (Q = 0.27–0.28 Å) affect solubility and packing .

Table 1 : Selected Crystallographic Data from Analogous Compounds

ParameterMolecule A Molecule B Thiadiazole Derivative
Dihedral angle (°)36.6936.8518.2–30.3
C–H⋯π distance (Å)3.753.753.42–3.65
N–H⋯N bond length (Å)2.86

What methodological approaches are recommended for evaluating the biological activity of this compound?

Basic Question
Given thiazoles’ broad bioactivity, prioritize:

  • Antimicrobial assays : Microbroth dilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀) using fluorescence-based substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Q. Critical Steps :

  • Solubility optimization : Use DMSO (≤1% v/v) to avoid solvent toxicity.
  • Positive controls : Compare with known inhibitors (e.g., penicillin for antibacterial tests) .

How can computational methods optimize synthetic routes and predict reactivity?

Advanced Question

  • Reaction path searching : Quantum chemical calculations (DFT) identify transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations predict solvent compatibility and reaction yields .
  • Machine learning : Train models on existing thiazole synthesis data to recommend optimal conditions (e.g., catalyst, temperature) .

Case Study : A thiadiazole analog’s synthesis was optimized using DFT-guided selection of thiourea derivatives, achieving 85% yield vs. 60% empirically .

What strategies resolve contradictions in reported bioactivity data for thiazole derivatives?

Advanced Question

  • Structural polymorphism : Crystallographic variations (e.g., dihedral angles in Molecules A/B ) may alter binding affinities. Validate via co-crystallization with target proteins.
  • Assay conditions : Standardize protocols (e.g., pH, serum content) to minimize variability.
  • Meta-analysis : Use QSAR models to correlate substituent effects (e.g., pyridinyl position) with activity trends .

Example : A thiazole-pyrrolidine derivative showed divergent antifungal activity due to crystal packing effects on solubility .

How do intermolecular interactions in the solid state impact solubility and formulation?

Advanced Question

  • π-π stacking : Tight packing (e.g., centroid distances <4 Å) reduces solubility; introduce bulky substituents to disrupt interactions .
  • Hydrogen-bond networks : Strong N–H⋯N bonds enhance stability but hinder dissolution. Salt forms (e.g., hydrobromide) improve aqueous solubility via ion-dipole interactions .
  • Hygroscopicity : Monitor via dynamic vapor sorption (DVS) to assess formulation stability .

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